Glucosylvitexin

Description

Significance of Glucosylvitexin (B1588616) within the Flavonoid Class

This compound's primary significance lies in the C-glycosidic linkage between its apigenin (B1666066) flavonoid structure and a glucose moiety. This bond is notably more resistant to acidic and enzymatic hydrolysis compared to the O-glycosidic bonds found in many other flavonoids. nih.gov This enhanced stability suggests that this compound may have greater bioavailability and persistence in biological systems.

One of the most significant advantages of the additional glycosylation is the remarkable increase in aqueous solubility compared to its parent compound, vitexin (B1683572). nih.govmdpi.com Vitexin itself has poor water solubility, which is a significant hurdle for its pharmaceutical application. nih.govmdpi.com The enzymatic addition of glucose moieties to vitexin to form this compound derivatives has been shown to dramatically improve this property. For instance, the enzymatic synthesis of β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin resulted in solubilities over 100 and 300 times greater than that of vitexin, respectively. nih.gov This enhanced solubility is a critical factor for potential therapeutic applications.

Furthermore, this structural modification can lead to enhanced biological activity. Studies have shown that novel vitexin glycosides exhibit higher anti-tumor activities compared to vitexin alone when tested against human breast cancer cell lines. nih.govrsc.org

Overview of Historical and Contemporary Research Trends on this compound

Historically, research on C-glycosylflavones often grouped this compound with other similar compounds, with a focus on their presence in various medicinal plants and foods. Early studies identified this compound as a major C-glycosylflavone in pearl millet (Pennisetum glaucum), where it, along with other C-glycosylflavones like vitexin and glucosylorientin, was found to be responsible for the grain's color and potential goitrogenic (antithyroid) effects. epa.gov Research from the late 1980s provided in vivo evidence of the antithyroid activity of C-glycosylflavones from millet, with vitexin being a key compound studied. nih.gov

Contemporary research has shifted towards a more detailed investigation of this compound's specific properties and potential applications. A significant trend is the use of enzymatic synthesis to create novel this compound derivatives. nih.govmdpi.combohrium.comnih.gov Researchers are exploring the use of various glycosyltransferases and glycosidases to attach additional sugar molecules to vitexin, thereby creating new compounds with improved physicochemical and biological properties. nih.govmdpi.com This approach has successfully produced vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside, which, as mentioned, exhibit greater aqueous solubility. mdpi.combohrium.comnih.gov

Another area of modern research is the quantitative analysis of this compound in various plant sources, particularly in different varieties of pearl millet and species of hawthorn (Crataegus). These studies aim to identify plant sources with high concentrations of this compound for potential extraction and utilization. Furthermore, recent investigations have begun to explore the specific molecular mechanisms underlying the biological activities of this compound and its derivatives, including their cytotoxic effects on cancer cells.

Identification of Key Research Gaps and Future Directions in this compound Studies

Despite the progress made, several research gaps remain in our understanding of this compound. A comprehensive understanding of its metabolic fate and pharmacokinetic profile in humans is still lacking. While the C-glycosidic bond is known to be stable, the extent to which this compound is absorbed and metabolized, and the nature of its metabolites, require further investigation.

The full spectrum of this compound's biological activities is yet to be elucidated. While its antithyroid and potential anti-cancer properties have been touched upon, a more thorough exploration of its effects on other physiological systems is needed. The specific molecular targets and signaling pathways modulated by this compound are also largely unknown.

Future research should focus on several key areas:

In-depth Pharmacokinetic Studies: Conducting comprehensive absorption, distribution, metabolism, and excretion (ADME) studies in animal models and eventually in humans to understand the bioavailability and metabolic pathways of this compound.

Elucidation of Unique Bioactivities: Investigating a broader range of pharmacological effects beyond its antithyroid and cytotoxic activities. This could include its potential anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties, with a focus on activities that are distinct from or superior to those of vitexin.

Mechanism of Action Studies: Utilizing advanced molecular biology techniques to identify the specific cellular and molecular targets of this compound and to unravel the signaling pathways through which it exerts its biological effects.

Standardization of Natural Sources: Establishing standardized methods for the quantification of this compound in various plant materials to ensure the quality and consistency of extracts used in research and potential commercial products.

Clinical Investigations: Should preclinical studies yield promising results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound for specific health conditions.

Detailed Research Findings

Natural Occurrence of this compound

This compound has been identified in a variety of plant species. Pearl millet (Pennisetum glaucum) is a particularly rich source, with studies indicating that it is a major C-glycosylflavone in the grain. epa.govsciforum.net The concentration of C-glycosylflavones, including this compound, can vary significantly among different pearl millet lines. researchgate.net Hawthorn (Crataegus species) is another notable source of this compound and its derivatives. ceon.rs

Concentration of C-Glycosylflavones (including this compound) in Pearl Millet

| Pearl Millet Line | Total C-Glycosylflavone Content (mg/100g) | Predominant C-Glycosylflavones |

|---|---|---|

| ICML157013 | High | Vitexin, this compound, Rhamnosyl vitexin, Orientin, Glucosylorientin, Rhamnosyl orientin |

| ICML15711 | Low | Vitexin, this compound, Rhamnosyl vitexin, Orientin, Glucosylorientin, Rhamnosyl orientin |

Data showing the variability of C-glycosylflavone content in different pearl millet lines. researchgate.net

Physicochemical Properties and Bioactivity

The addition of a glucose moiety significantly alters the physicochemical properties of vitexin, most notably its solubility. This, in turn, can influence its biological activity.

Comparison of Vitexin and its Glucosyl Derivatives

| Compound | Key Structural Difference | Aqueous Solubility | Reported Bioactivity Enhancement |

|---|---|---|---|

| Vitexin | Parent C-glycosylflavone | Poor | - |

| vitexin-4′-O-β-glucoside | O-glucosylation at the 4' position | Higher than vitexin | Not specified in the provided results |

| vitexin-5-O-β-glucoside | O-glucosylation at the 5 position | Higher than vitexin | Not specified in the provided results |

| β-D-fructofuranosyl-(2→6)-vitexin | Fructofuranosyl group attached | Over 100-fold higher than vitexin | Higher anti-tumor activity against human breast cancer cells compared to vitexin |

| β-D-difructofuranosyl-(2→6)-vitexin | Difructofuranosyl group attached | Over 300-fold higher than vitexin | Higher anti-tumor activity against human breast cancer cells compared to vitexin |

Comparison of the aqueous solubility and bioactivity of vitexin and its synthesized glucosyl derivatives. nih.govmdpi.com

Antithyroid Activity

Research has demonstrated the antithyroid properties of C-glycosylflavones found in millet. In vitro studies using porcine thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis, showed that this compound, the major C-glycosylflavone in millet, inhibited TPO activity. epa.gov At a concentration of 60 μmol/L, this compound's inhibitory effect was comparable to that of 1 μmol/L methimazole, a known antithyroid drug. epa.gov In vivo studies in rats fed diets rich in C-glycosylflavones from millet resulted in goitrogenic and antithyroid effects. epa.govnih.gov

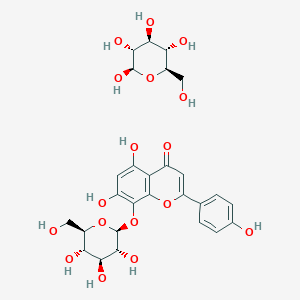

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.C6H12O6/c22-7-14-16(27)17(28)18(29)21(31-14)32-19-12(26)5-10(24)15-11(25)6-13(30-20(15)19)8-1-3-9(23)4-2-8;7-1-2-3(8)4(9)5(10)6(11)12-2/h1-6,14,16-18,21-24,26-29H,7H2;2-11H,1H2/t14-,16-,17+,18-,21+;2-,3-,4+,5-,6-/m11/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSYZITVMNWAJN-TYKOBNFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O.C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Glucosylvitexin

Plant Families and Species as Primary Sources of Glucosylvitexin (B1588616)

This compound and its isomers are present in a variety of plant families. Notable among these are the Rosaceae, Passifloraceae, and Araceae families.

Several specific plant species are recognized as primary sources of this compound. The geographical location of these plants often influences their phytochemical composition, including the concentration of this compound.

Crataegus pinnatifida , commonly known as Chinese hawthorn, is a prominent source of this compound and is widely distributed in China. mdpi.com The fruits, leaves, and flowers of various Crataegus species, found across the temperate regions of Asia, Europe, and North America, are known to contain flavonoid glycosides. nih.gov

Passiflora incarnata , or maypop, is another significant source. This species is native to the southeastern United States and is also cultivated in other parts of the world, including India and South America. researchgate.net

Cryptocoryne species , belonging to the Araceae family, have been identified as containing this compound, which serves as a chemotaxonomic marker for the genus.

Millets are also a known dietary source of this compound.

| Botanical Source | Family | Geographical Distribution |

| Crataegus pinnatifida | Rosaceae | China mdpi.com |

| Crataegus species | Rosaceae | Asia, Europe, North America nih.gov |

| Passiflora incarnata | Passifloraceae | Southeastern United States, India, South America researchgate.net |

| Cryptocoryne species | Araceae | Not specified |

| Millets | Poaceae | Not specified |

Significant variation in the content of this compound and related flavonoids can be observed not only between different species but also within a single species. This intraspecies variation can be attributed to genetic differences, geographical location, and environmental factors.

Studies on different species of hawthorn (Crataegus spp.) have revealed wide variations in their flavonoid profiles, including the presence of vitexin (B1683572) and its derivatives. core.ac.uk The total flavonoid content in hawthorn can range from 2.27 to 17.40 mg/g in different varieties and organs. researchgate.net For instance, a comparative study of Crataegus monogyna and Crataegus azarolus showed differences in their flavonoid composition. jnsciences.org

In Passiflora incarnata, two distinct chemotypes have been identified based on their dominant C-glycosyl flavones. One chemotype is rich in isovitexin (B1672635), while the other contains swertisin (B192458) as the main compound. researchgate.net The vitexin content in the aerial parts of P. incarnata has been shown to vary significantly depending on the harvest time and growing region. brazilianjournals.com.br

| Species | Variation | Influencing Factors |

| Crataegus spp. | Wide variation in flavonoid profiles among different species and cultivars. nih.govcore.ac.uk | Genetic differences, geographical location, harvest time. nih.gov |

| Passiflora incarnata | Existence of at least two chemotypes with different dominant C-glycosyl flavones. researchgate.net | Genetic makeup, harvest time, growing region. brazilianjournals.com.br |

Occurrence in Different Plant Tissues and Developmental Stages

The concentration of this compound is not uniform throughout the plant and can change during its life cycle.

In various Crataegus species, flavonoids have been identified in the leaves, flowers, and fruits. nih.govmdpi.com Studies on Crataegus monogyna have shown that the quercetin (B1663063) content is higher in the flowers than in the leaves or fruit. ishs.org A study on six hawthorn species found that the highest concentration of phenolic compounds was in the fruit preparations, while the highest content of total flavonoids was found in the flowers. mdpi.com

The developmental stage of the plant also plays a crucial role. For example, the total phenolic content in Crataegus pinnatifida fruit is influenced by the stage of maturity, reaching its highest point 61 days after blossom. nih.gov In Passiflora incarnata, mechanical damage, a practice sometimes used in cultivation, can lead to an increase in vitexin concentration when silicon dioxide is not provided. nih.gov

| Plant Species | Tissue | Developmental Stage/Condition | Finding |

| Crataegus monogyna | Flowers, Leaves, Fruit | Full bloom (flowers), Autumn (fruit) | Quercetin content was highest in the flowers. ishs.org |

| Crataegus spp. | Fruit, Leaves, Flowers | Mature | Fruit preparations had the highest phenolic content; flowers had the highest total flavonoid content. mdpi.com |

| Crataegus pinnatifida | Fruit | 61 days after blossom | Total polyphenol levels reached their highest point. nih.gov |

| Passiflora incarnata | Aerial parts | Post-mechanical damage | Increased vitexin concentration in the absence of silicon dioxide. nih.gov |

Microbial and Other Biological Sources of this compound (if applicable)

Currently, there is no direct evidence to suggest that microorganisms such as bacteria or fungi naturally produce this compound. While some microorganisms, particularly endophytic fungi and certain bacteria, possess enzymes like glycosyltransferases that can modify flavonoids, their role is typically in the biotransformation of existing compounds rather than de novo synthesis of complex flavonoids like this compound. researchgate.net Research has focused on engineering microorganisms like Corynebacterium glutamicum for the glucosylation of flavonoids, but this represents an artificial biosynthetic pathway rather than a natural occurrence.

Biosynthetic Pathways and Plant Metabolism of Glucosylvitexin

Enzymatic Pathways Leading to Glucosylvitexin (B1588616) Synthesis

The synthesis of this compound involves specific enzymatic steps, primarily centered around the modification of the flavone (B191248) backbone through glycosylation.

Precursor Compounds and Intermediate Metabolites

The biosynthesis of flavonoids, including this compound, originates from the general phenylpropanoid pathway. Phenylalanine is a key precursor in this pathway, being deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then converted to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H). mdpi.com These early steps provide the building blocks for the flavonoid backbone.

For C-glycosyl flavones like vitexin (B1683572) (apigenin-8-C-glucoside), which is structurally related to this compound, the biosynthesis involves the conversion of flavanone (B1672756) substrates to 2-hydroxyflavanones by flavanone 2-hydroxylase (F2H). mdpi.com Subsequently, a C-glycosyltransferase catalyzes the addition of a sugar moiety, typically glucose, directly to a carbon atom on the flavone A-ring. mdpi.complos.org

Vitexin itself is an apigenin-8-C-glucoside. nih.govmassbank.euresearchgate.net this compound can be considered a further glycosylation of vitexin, where an additional glucose unit is attached. For instance, vitexin-4''-O-glucoside is a known this compound with a glucose attached at the 4''-position of the C-linked glucose. nih.gov Vitexin 4'-O-glucoside is another form, with a glucose attached at the 4'-position of the apigenin (B1666066) B-ring. nih.govmedchemexpress.com Therefore, vitexin acts as a crucial intermediate metabolite in the biosynthesis of various glucosylvitexins.

Role of Glycosyltransferases and Glycoside Hydrolases

Glycosyltransferases (GTs) play a central role in the synthesis of this compound by catalyzing the transfer of sugar moieties from activated sugar donors to acceptor molecules. nih.gov In plants, uridine (B1682114) diphosphate-glycosyltransferases (UGTs), which belong to the family 1 glycosyltransferases, are particularly important and utilize UDP-sugar (such as UDP-glucose) as the activated donor. plos.org These enzymes exhibit regioselectivity, ensuring the sugar is attached to a specific position on the acceptor molecule, such as vitexin. researchgate.net

Research has shown that specific glycosyltransferases can catalyze the glycosylation of vitexin. For example, a glycosyltransferase from Bacillus thuringiensis (BtGT_16345) has been reported to catalyze the conversion of vitexin into vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside. researchgate.netmdpi.comnih.gov This highlights the enzymatic addition of glucose units to vitexin to form this compound derivatives.

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. researchgate.net While primarily known for breaking down glycosides, some glycoside hydrolases can, under specific conditions, also catalyze transglycosylation reactions, effectively transferring a sugar moiety. mdpi.comnih.gov However, studies on vitexin glycosylation suggest that glycosyltransferases are generally more efficient in synthesizing vitexin glycosides compared to tested glycoside hydrolases. mdpi.comnih.gov

Regulation of this compound Biosynthesis in Plants

The production of this compound in plants is a tightly regulated process influenced by genetic, transcriptomic, and environmental factors.

Genetic and Transcriptomic Regulation

The biosynthesis of secondary metabolites, including flavonoids like this compound, is controlled by the expression of genes encoding the relevant enzymes. nih.gov Transcriptomic studies can reveal which genes are actively transcribed during this compound production, providing insights into the regulatory mechanisms. While specific transcriptomic regulation of this compound was not extensively detailed in the search results, the broader context of flavonoid biosynthesis indicates that the expression levels of genes encoding enzymes like chalcone (B49325) synthase, chalcone isomerase, cytochrome P450 enzymes, and glycosyltransferases are crucial for controlling the pathway flux and the accumulation of specific flavonoids. mdpi.comresearchgate.net Changes in the expression of these genes can lead to variations in the levels of this compound and its precursors.

Environmental and Stress-Induced Modulation of Production

Environmental factors and various stresses can significantly influence the production of secondary metabolites in plants. d-nb.infonih.govnih.govmdpi.com These factors can include temperature, light intensity, CO2 levels, drought, salinity, and pathogen infection. d-nb.infonih.gov Plants often alter their metabolic pathways, including flavonoid biosynthesis, in response to these conditions as part of their defense mechanisms or adaptation strategies. nih.gov

Studies have shown that environmental conditions can impact the levels of various flavonoid glycosides, including this compound. For instance, different withering times during black tea processing were observed to affect the levels of this compound, with an increasing tendency noted with longer withering. mdpi.com This suggests that processing conditions, which can be considered a form of environmental modulation, can influence this compound content. The influence of environmental factors on secondary metabolite production is complex and can be species-specific. d-nb.info

Metabolic Flux Analysis in this compound Producing Organisms

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 56776173 nih.govlabsolu.ca |

| Vitexin | 5280441 nih.govmassbank.euresearchgate.netuni.lu |

| Apigenin | 5280443 uni.luguidetopharmacology.orgmdpi.comnih.govctdbase.org |

| UDP-glucose | 8629 wikipedia.orgnih.govguidetopharmacology.orgamdb.onlinemetabolomicsworkbench.org |

| Vitexin 4'-O-glucoside | 44257745 nih.gov |

| Vitexin-4''-O-glucoside | 56776173 nih.gov |

Data Tables

Based on the search results, here is a table summarizing the glycosylation activity of different enzymes towards vitexin from a specific study:

| Enzyme Type | Enzyme Name | Source Organism | Glycosylation Activity Towards Vitexin | Product(s) Formed | Yield (%) |

| Glycosyltransferase | BtGT_16345 | Bacillus thuringiensis | High | Vitexin-4′-O-β-glucoside, Vitexin-5-O-β-glucoside | 17.5 (4'-O), 18.6 (5-O) mdpi.com |

| Glycosyltransferase | BsGT110 | Bacillus subtilis | Detected | Vitexin-4′-O-β-glucoside | 5-13 mdpi.com |

| Glycosyltransferase | BsUGT398 | Bacillus subtilis | Detected | Vitexin-4′-O-β-glucoside | 5-13 mdpi.com |

| Glycosyltransferase | BsUGT489 | Bacillus subtilis | Detected | Vitexin-4′-O-β-glucoside | 5-13 mdpi.com |

| Glycoside Hydrolase | DgAS | Parageobacillus galactosidasius | Not detected | - | N.D. mdpi.com |

| Glycoside Hydrolase | PgMA | Parageobacillus galactosidasius | Not detected | - | N.D. mdpi.com |

Note: N.D. means not detected. mdpi.com

This table illustrates the varying efficiency and regioselectivity of different enzymes in the glycosylation of vitexin, an intermediate in this compound biosynthesis.

Advanced Methodologies for Extraction, Isolation, and Purification of Glucosylvitexin

Modern Extraction Techniques

Modern extraction techniques for phytochemicals, such as flavonoids like glucosylvitexin (B1588616), offer advantages over conventional methods, including reduced extraction time, lower solvent consumption, and increased efficiency and selectivity. These techniques are crucial for isolating active ingredients from plant matrices. frontiersin.orgnih.gov

Solvent-Based Extraction Optimization

Solvent-based extraction remains a fundamental approach for isolating compounds from plant materials. Optimization of solvent-based extraction involves carefully selecting the solvent type, concentration, temperature, time, and liquid-to-solid ratio to maximize the yield of target compounds. scirp.orgscirp.org For flavonoid extraction, including vitexin (B1683572) (a related flavonoid), studies have shown that the choice of solvent system significantly impacts the yield. For instance, methanol-water mixtures have been found effective, with specific concentrations yielding higher amounts of flavonoids. scirp.orgscirp.org The addition of acetic acid to the solvent system can also play a role in optimizing extraction. scirp.org

Advanced Green Extraction Technologies

In response to environmental concerns and the need for sustainable practices, advanced green extraction technologies have been developed and applied to the extraction of bioactive compounds. These methods aim to minimize the use of hazardous solvents and reduce energy consumption. chemmethod.commdpi.comnih.gov Examples of advanced green extraction techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). frontiersin.orgnih.govchemmethod.commdpi.comuobasrah.edu.iq These techniques can enhance the diffusion of active components and improve extraction efficiency by mechanisms such as acoustic cavitation in UAE or dielectric heating in MAE. nih.govuobasrah.edu.iq While the application of these specific techniques directly for this compound extraction is an area of ongoing research, they have been successfully applied to the extraction of other flavonoids and phytochemicals, suggesting their potential for this compound. frontiersin.orgchemmethod.commdpi.commdpi.comnih.govfrontiersin.org

Chromatographic Separation Strategies

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex plant extracts, often following initial extraction steps. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are widely used chromatographic techniques for the analysis and purification of natural products, including flavonoids like this compound. chemmethod.comacs.orglookchem.comdovepress.comresearchgate.net These techniques offer high resolution and sensitivity. UHPLC, utilizing smaller particle sizes and higher pressures, provides faster separations and improved resolution compared to conventional HPLC. mastelf.comchromatographyonline.comhplc.euwaters.com Reversed-phase HPLC is a common mode used for flavonoid separation. acs.orgtandfonline.comscience.gov Optimization of HPLC and UHPLC methods for this compound separation involves selecting appropriate columns (e.g., C18), mobile phase compositions (e.g., acetonitrile-water or methanol-water with modifiers like acetic acid), flow rates, and temperature. mastelf.comwaters.comtandfonline.comscience.gov Preparative HPLC is often employed as a subsequent step after initial fractionation to obtain this compound with high purity. acs.orgtandfonline.comnih.gov

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC)

Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid separation technique that does not utilize a solid support. researchgate.netacs.orgaocs.orgufrj.brwikipedia.org This feature minimizes irreversible adsorption of the sample, leading to high recovery rates. researchgate.net HSCCC separates compounds based on their partition coefficients between two immiscible liquid phases. acs.orgaocs.orgwikipedia.org It has been successfully applied to the isolation and purification of flavonoids, including this compound, from plant extracts like hawthorn leaves. researchgate.netacs.orgtandfonline.comnih.govresearchgate.netmdpi.com The selection of a suitable biphasic solvent system is crucial for effective separation by HSCCC. acs.orgtandfonline.comufrj.brresearchgate.netmdpi.com Studies have reported using solvent systems composed of n-butanol-water or chloroform-methanol-water-n-butanol for the isolation of this compound by HSCCC. tandfonline.comresearchgate.netmdpi.com HSCCC can be used as a primary separation step, sometimes coupled online or offline with other techniques like preparative HPLC for further purification. researchgate.netacs.orgtandfonline.comnih.govmdpi.comnih.gov

Preparative Chromatography Techniques

Preparative chromatography techniques are used to isolate and purify compounds on a larger scale than analytical methods, yielding sufficient quantities for structural identification, biological testing, or other applications. lookchem.comresearchgate.net Preparative HPLC is a common preparative technique used for purifying this compound after initial extraction and fractionation. acs.orgtandfonline.comnih.gov It allows for the isolation of this compound with high purity, often exceeding 98%. tandfonline.comnih.govmdpi.com The conditions for preparative HPLC, such as column size, mobile phase composition, and flow rate, are typically scaled up from optimized analytical methods. tandfonline.com Countercurrent chromatography techniques like HSCCC and centrifugal partition chromatography (CPC) are also considered preparative separation methods due to their ability to handle relatively large sample volumes. researchgate.netaocs.orgufrj.br The combination of HSCCC and preparative HPLC has been demonstrated as an efficient strategy for isolating and purifying this compound and other flavonoids from natural sources. acs.orgtandfonline.comnih.govmdpi.com

Solid-Phase Extraction (SPE) and Other Pre-Purification Methods

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that serves to clean up and/or concentrate analytes from a matrix prior to analysis or further purification sigmaaldrich.comlibios.fr. It is based on the differential partitioning of compounds between a stationary phase and a mobile phase, similar to column chromatography sigmaaldrich.com. SPE can be employed as a pre-purification step for this compound to remove interfering substances and enrich the target compound from complex extracts.

The SPE process typically involves several steps: conditioning of the sorbent, loading the sample, washing to remove impurities while retaining the analyte, and elution of the target compound sigmaaldrich.com. The choice of SPE sorbent and solvents depends heavily on the chemical properties of this compound and the matrix from which it is being extracted. This compound is a polar compound due to its glycosyl and hydroxyl groups. Therefore, polar SPE phases might be used for its extraction from nonpolar matrices, where interactions occur via dipole-dipole or hydrogen bonding chromatographyonline.com. Conversely, nonpolar or reversed-phase SPE sorbents could be used with more polar mobile phases to retain less polar impurities while allowing this compound to pass through, or to retain this compound while washing away more polar compounds.

Other pre-purification methods can precede SPE or be used in conjunction with it. These may include liquid-liquid extraction, which can be used for solvent exchange to make the sample compatible with the SPE procedure chromatographyonline.com. Filtration is also a crucial pre-treatment step to remove particulate matter that could clog SPE columns chromatographyonline.com. Sample chemistry adjustment, such as pH modification or dilution, might be necessary to optimize the retention of this compound on the chosen SPE sorbent chromatographyonline.com.

Research has demonstrated the utility of combining different chromatographic techniques for the isolation and purification of flavonoids, including this compound derivatives. For instance, high-speed countercurrent chromatography (HSCCC) has been used in combination with preparative reversed-phase high performance liquid chromatography (pre-HPLC) to isolate flavonoids, including 4''-O-glucosylvitexin, from hawthorn leaves researchgate.net. HSCCC itself acts as a powerful separation technique based on liquid-liquid partitioning, and can be used as a significant pre-purification step before a higher-resolution method like HPLC. The selection of a suitable solvent system is critical for effective separation in HSCCC researchgate.net.

Purity Assessment and Yield Optimization Protocols

Achieving high purity is paramount for the accurate characterization and study of this compound. Purity assessment is typically performed using analytical chromatographic techniques, such as High Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with detectors like UV-Vis or mass spectrometry (MS) dntb.gov.uaresearchgate.net. HPLC analysis with a UV detector is commonly used to determine the purity of isolated compounds by comparing the peak area of the target compound to the total peak area of all components in the chromatogram. Purity is often expressed as a percentage. For example, studies have reported obtaining this compound derivatives with purities exceeding 97% or 98% using combined chromatographic methods researchgate.netdntb.gov.ua. Reference standards with known high purity are essential for accurate purity assessment researchgate.net.

Yield optimization protocols involve systematically varying parameters during the extraction and purification process to maximize the amount of pure this compound obtained from the starting material. Factors influencing yield include the extraction method (e.g., solvent type, temperature, time, solid-to-solvent ratio), the pre-purification steps, and the conditions of the main purification techniques (e.g., flow rate, gradient elution profile, stationary phase chemistry in chromatography).

For instance, in the isolation of flavonoids from plant sources, the choice of solvent system in techniques like HSCCC significantly impacts the separation efficiency and thus the yield of pure compounds researchgate.netmdpi.com. Optimization studies might involve orthogonal experiments to evaluate the influence of multiple factors simultaneously on the yield and purity nih.gov.

Detailed research findings on yield optimization for this compound specifically are often embedded within studies focusing on the isolation of multiple compounds from a particular plant source. These studies highlight the importance of tailored protocols for different matrices and the synergistic effect of combining various separation techniques to improve both purity and yield.

For example, a study on Crataegus pinnatifida leaves utilized a combination of HSCCC and pre-HPLC to isolate flavonoids, including 4''-O-glucosylvitexin dntb.gov.uamdpi.com. The method involved optimizing the solvent system for HSCCC and then using pre-HPLC to further purify fractions containing the target compounds with close retention behaviors dntb.gov.uamdpi.com. This approach resulted in obtaining 4''-O-glucosylvitexin with a purity over 98% dntb.gov.ua. The yield for 4''-O-glucosylvitexin from 500 mg of partially purified extract was reported as 55.3 mg researchgate.net.

Optimization efforts also consider factors like stationary phase retention in techniques like HSCCC, as increased retention can lead to improved separation efficiency and potentially higher yields of pure compounds mdpi.com.

Table 1 summarizes typical purity levels reported for this compound obtained through advanced purification methods.

Table 1: Reported Purity Levels of this compound from Various Studies

| Source Material | Purification Method Combination | Reported Purity | Reference |

| Hawthorn Leaves (C. pinnatifida) | HSCCC combined with pre-HPLC | >97% researchgate.net, >98% dntb.gov.ua | researchgate.netdntb.gov.ua |

| Crataegus pinnatifida Leaves | HSCCC and pre-HPLC | >98% | dntb.gov.ua |

Yield optimization is an iterative process that often requires empirical experimentation to fine-tune each step of the extraction and purification protocol based on the specific characteristics of the source material and the desired purity level.

State of the Art Analytical Techniques for Glucosylvitexin Characterization and Quantification

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural identity of glucosylvitexin (B1588616), providing insights into its molecular arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like this compound. Both ¹H and ¹³C NMR are utilized to assign specific signals to the different atoms within the molecule, providing information about their chemical environment and connectivity. Analysis of 1D and 2D NMR techniques, such as COSY, HMQC, and HMBC, allows for the correlation of signals and confirmation of the structural backbone and the position of the glycosyl moiety attached to the vitexin (B1683572) aglycone. researchgate.netbsu.edu.eg For instance, HMBC spectra can confirm the interflavanyl linkage in related biflavonoids by showing correlations between specific protons and carbons. bsu.edu.eg While NMR is highly informative for structural determination, it typically requires a sufficient amount of isolated and purified compound. nih.gov

Mass Spectrometry (MS) is widely used in the analysis of this compound, particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS). nih.govnih.govapexbt.com MS provides information about the molecular weight and fragmentation patterns of the compound, aiding in its identification and structural confirmation. psu.edu

High-Resolution Mass Spectrometry (HRMS), such as UHPLC-Q-Exactive-Orbitrap-HRMS, is employed to determine the accurate mass of this compound. plos.orgnih.gov This accurate mass measurement allows for the precise determination of the compound's elemental composition and molecular formula (C₂₇H₃₀O₁₅), which is crucial for confirming its identity. nih.govsigmaaldrich.comlabsolu.canih.govmolbase.com HRMS can detect deprotonated ions, such as [M-H]⁻, with high mass accuracy, which can be matched to database values for identification. plos.org

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis separated by a fragmentation step. labmanager.comwikipedia.orgnationalmaglab.org This technique is invaluable for obtaining structural information by breaking down the precursor ion (this compound) into smaller product ions. labmanager.comnationalmaglab.org The fragmentation pattern is unique to the compound's structure and can be used for confident identification and differentiation from isomers. psu.eduwikipedia.org LC-MS/MS methods have been developed for the simultaneous determination of this compound and other flavonoids in complex samples. researchgate.net The fragmentation analysis provided by MS/MS is a benchmark procedure for the structural elucidation of complex biomolecules like flavonoid glycosides. psu.eduwikipedia.org

Mass Spectrometry (MS) Applications in this compound Research

Chromatographic Quantification Techniques

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for the separation, identification, and quantification of this compound. apexbt.comsigmaaldrich.comlookchem.comnih.govchemyx.com HPLC coupled with UV detection (HPLC-UV) or Diode Array Detection (HPLC-DAD) is commonly employed for quantifying this compound in various matrices. nih.govphytopurify.combiorxiv.org The separation is achieved based on the differential interaction of this compound with the stationary and mobile phases. chemyx.com The concentration is determined by comparing the peak area or height to a calibration curve generated using external standards of known concentrations. youtube.comresearchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) offers faster separation and higher sensitivity compared to traditional HPLC. plos.orgnih.govresearchgate.net LC-MS and LC-MS/MS are also used for quantification, offering increased specificity by using the mass-to-charge ratio for detection. apexbt.comnih.govsigmaaldrich.comresearchgate.netchemyx.com These hyphenated techniques are particularly valuable for analyzing complex samples where complete chromatographic separation of all components may be challenging. chemyx.com

Here is a summary of analytical techniques and their applications:

| Analytical Technique | Application | Key Information Provided |

| Spectroscopic Methods | ||

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural Elucidation | Atomic connectivity, functional groups |

| Mass Spectrometry (MS) | Molecular Weight Determination, Identification | m/z ratio, molecular formula |

| HRMS | Precise Molecular Formula Determination | Accurate mass, elemental composition |

| Tandem MS (MS/MS) | Fragmentation Analysis, Structural Confirmation | Product ion spectra, structural fragments |

| IR Spectrophotometry | Functional Group Analysis, Fingerprinting | Vibrational modes |

| UV-Vis Spectrophotometry | Quantification, Identification, Fingerprinting | Absorbance spectrum, concentration |

| Chromatographic Techniques | ||

| HPLC / UHPLC | Separation and Quantification | Retention time, peak area/height |

| LC-MS / LC-MS/MS | Separation, Identification, and Quantification | Retention time, m/z ratio, fragmentation |

Quantitative HPLC-UV/PDA Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a fundamental technique for the quantitative analysis of this compound in various samples. This method relies on the separation of this compound from other compounds in a mixture based on its physicochemical properties and its detection via characteristic UV absorption.

Studies have successfully employed HPLC-UV/PDA for the determination of this compound and related flavonoids in plant materials. For instance, an HPLC method was established for the quantitative analysis of five flavonoids, including this compound, in Sphenomeris chinensis. This method utilized vitexin as an internal reference marker, calculating relative correction factors for other components like this compound. The relative correction factor between vitexin and this compound was determined to be 1.368 within a specific linear range cdutcm.edu.cn. The accuracy and feasibility of this quantitative analysis of multi-components by single marker (QAMS) method were verified by comparing results with the external standard method cdutcm.edu.cn.

HPLC-PDA has also been used for the phytochemical analysis of extracts containing this compound. In one study, HPLC-PDA-ESI-MSn was employed to analyze Azorean Black Tea extract, with detection performed using a PDA detector at preferred wavelengths of 280 and 320 nm uni.lu. Another application involved using UPLC-UV to quantify this compound, among other metabolites, in sugar beet leaves nih.gov. The UV signal was used for quantification when concentration differences were outside the dynamic range of mass spectrometry nih.gov.

The linearity, precision, and accuracy of HPLC-UV/PDA methods for related flavonoids like vitexin have been well-documented. For example, an HPLC-PDA method for the simultaneous determination of five polyphenol components in hawthorn demonstrated linearity over a range of 6.25–250 µg/mL for vitexin, with correlation coefficients greater than 0.999. nih.gov. The intra-day and inter-day precision were reported to be better than 2% and 3%, respectively, and recovery values ranged from 98.04% to 102.47% nih.gov. While these specific parameters are for vitexin, they illustrate the typical performance characteristics of HPLC-UV/PDA methods applied to flavonoid analysis, including this compound.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique offering high sensitivity and selectivity, making it indispensable for trace analysis and comprehensive metabolite profiling of this compound in complex biological and botanical samples. LC-MS/MS allows for the detection and identification of compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been widely used for identifying and quantifying metabolites, including flavonoids like this compound, in various plant tissues. In a metabolomic study of melon, UPLC-QTOF-MS was used to identify compounds, with this compound (also referred to as 4′′-O-glucosylvitexin or isovitexin-2′′-O-glucoside) characterized by its precursor ion m/z 623.1591 [M-H]− and fragment ions m/z 443.1021 [M-H-162+18]–. Another study utilizing UPLC-QTOF-ESI-MSE for metabolite identification in melons tentatively identified this compound based on its mass spectrum.

UHPLC-Q Exactive Orbitrap-HRMS has also been applied for the analysis of chemical constituents in plants, where 4'-O-Glucosylvitexin was preliminarily confirmed based on its isotope identification. LC-MS based metabolomic profiling has been performed on different plant organs to understand compound distribution. Furthermore, LC-MS chemometrics have been used in conjunction with bioactivity studies, such as correlating flavonoid constituents, including this compound, with antiviral activity.

LC-MS/MS is particularly valuable for metabolite profiling, enabling the simultaneous detection of a wide range of metabolites in a single run. Studies have employed LC-MS/MS for comprehensive metabolic profiling of plant extracts, identifying numerous metabolites belonging to different classes, including flavonoids. This allows for the investigation of metabolic changes in response to various factors, such as fungal infection in sugar beet, where this compound accumulation was observed in a resistant cultivar nih.gov. The technique is also used to study in vivo absorption prototypes and metabolites, highlighting its role in understanding the fate of compounds like this compound in biological systems.

Advanced Chemometric Approaches for Data Analysis

Chemometric approaches play a crucial role in processing and interpreting the large and complex datasets generated by advanced analytical techniques like LC-MS/MS in the study of this compound and related compounds. These statistical and mathematical methods help to extract meaningful information, identify patterns, and build models from multivariate data.

Principal Component Analysis (PCA) and Orthogonal Partial Least Squared Discriminant Analysis (OPLS-DA) are commonly used chemometric techniques in metabolomic studies involving this compound. PCA is a multivariate data analysis method that synthesizes data from a matrix with many variables into a smaller set of orthogonal variables, revealing clustering and separation between different sample groups based on their metabolic profiles nih.gov. OPLS-DA is used to study ions or metabolites that contribute to experimental sample classification, providing visualization in the form of score charts and S-plots.

These methods have been applied to analyze UPLC-QTOF-MSE data to compare samples based on metabolites influencing biological responses, such as disease control in melons. Chemometric analysis, including PCA, has revealed cultivar-specific patterns in the metabolic profiles of sugar beet leaves, with this compound identified as a prominent difference between genotypes nih.gov. In the quality evaluation of traditional medicines, chemometric analysis like cluster analysis (CA), PCA, and PLS-DA have been combined with HPLC fingerprinting and quantitative analysis to classify samples based on flavonoid content, including this compound. Furthermore, correlation analysis using chemometrics can be used to associate LC-MS data with bioactivity, helping to identify potential active components.

Online Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a strategy used to isolate and identify bioactive compounds from complex mixtures by iteratively separating the mixture and testing the biological activity of the resulting fractions. Coupling this process with online analytical techniques can streamline the identification of active components. While "online" bioassay coupling is an advanced concept, the principle of using analytical separation techniques to guide the isolation of bioactive compounds like this compound is well-established.

Counter-current chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC) are separation techniques often employed in bioactivity-guided isolation schemes due to their ability to handle relatively large sample sizes and provide complete sample recovery. Studies have utilized HSCCC, sometimes combined with preparative HPLC, for the isolation and purification of flavonoids, including this compound, from plant sources like hawthorn leaves. This approach allows for the enrichment of target compounds before further analysis or bioassay.

Although not always "online" in the sense of direct coupling to a continuous bioassay, the fractions obtained from techniques like HSCCC or preparative HPLC can be subjected to biological testing to pinpoint the fractions containing the desired activity. Subsequent analytical characterization (e.g., by LC-MS/MS) of the active fractions leads to the identification of the responsible compounds, such as this compound. Biochemometric methods have been developed to analyze data from fractions in bioactivity-guided isolation, further optimizing the process. The integration of separation science with biological evaluation and advanced data analysis is crucial for the efficient discovery and characterization of bioactive natural products like this compound.

Chemical and Enzymatic Synthesis and Derivatization Strategies of Glucosylvitexin

Enzymatic Glycosylation of Vitexin (B1683572) to Glucosylvitexin (B1588616) and Other Derivatives

Enzymatic glycosylation offers advantages over chemical methods, including high regioselectivity, substrate specificity, and mild reaction conditions. nih.govmdpi.com This approach utilizes biocatalysts, primarily glycosyltransferases (GTs) and glycoside hydrolases (GHs), to attach sugar moieties to vitexin. mdpi.commdpi.com

Biocatalyst Identification and Engineering for Enhanced Production

The identification and engineering of suitable enzymes are crucial for efficient enzymatic glycosylation of vitexin. Studies have explored various GTs and GHs for their activity towards vitexin. For instance, BtGT_16345 from Bacillus thuringiensis GA A07 strain has demonstrated high glycosylation activity, catalyzing the conversion of vitexin into vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside. mdpi.comresearchgate.netresearchgate.net These products showed increased aqueous solubility compared to vitexin. mdpi.comresearchgate.net

Other enzymes, such as GT1 enzymes from B. subtilis, were also found to glycosylate vitexin, primarily producing vitexin-4′-O-β-glucoside, albeit at lower yields (5–13%) compared to BtGT_16345 (17.5% for vitexin-4′-O-β-glucoside and 18.6% for vitexin-5-O-β-glucoside). researchgate.netresearchgate.net Glycoside hydrolases like amylosucrase and maltogenic amylase (GH13 enzymes) did not catalyze the glycosylation of vitexin in one study, suggesting that glycosylation of vitexin might be more challenging for GH enzymes. nih.govmdpi.comresearchgate.net

Engineering of biocatalysts, such as site-directed mutagenesis, can potentially switch or enhance the regioselectivity of glycosylation. For example, studies on C-glycosyltransferases (CGTs) like TcCGT1 from Trollius chinensis have shown that mutations at specific residues can alter the glycosylation activity from C- to O-glycosylation. researchgate.netresearchgate.net While this example pertains to C-glycosylation to form compounds like vitexin from apigenin (B1666066), the principle of enzyme engineering for altered regioselectivity is relevant for O-glycosylation of vitexin to this compound derivatives. researchgate.net

The poor aqueous solubility of vitexin itself can limit its availability as a substrate for enzymatic reactions, posing a challenge for efficient glycosylation. nih.gov

Here is a table summarizing the glycosylation activity of some tested enzymes towards vitexin:

| Enzyme and Class Name | Source | Conversion (%) (Vitexin-4′-O-β-glucoside) | Conversion (%) (Vitexin-5-O-β-glucoside) |

| BtGT_16345 (GT28) | Bacillus thuringiensis GA A07 | 17.5 | 18.6 |

| BsGT110 (GT1) | B. subtilis | 5–13 | Not detected |

| BsUGT398 (GT1) | B. subtilis | 5–13 | Not detected |

| BsUGT489 (GT1) | B. subtilis | 5–13 | Not detected |

| DgAS (GH13) | Deinococcus geothermalis | Not detected | Not detected |

| PgMA (GH13) | Not specified | Not detected | Not detected |

Optimization of Biotransformation Conditions

Optimizing the reaction conditions is critical for maximizing the yield of enzymatic glycosylation products. Factors such as enzyme concentration, substrate concentration, sugar donor concentration (e.g., UDP-glucose), pH, temperature, and reaction time can significantly influence the efficiency of the biotransformation. researchgate.net

For the glycosylation of vitexin by BtGT_16345, standard conditions have been reported, involving specific concentrations of the enzyme, vitexin, UDP-glucose, and MgCl₂, in a phosphate (B84403) buffer at a defined pH and temperature for a set reaction time. researchgate.net Exploring different values for these parameters is necessary to determine the optimal conditions for producing specific vitexin glucosides. researchgate.net The use of organic solvents in some enzymatic glycosylation reactions, such as with solvent-stable β-fructosidase for vitexin glycosylation, has also been explored to address substrate solubility issues and improve yields. nih.gov

Synthetic Approaches to this compound and Its Analogues

While enzymatic methods are gaining prominence, chemical synthesis and semi-synthetic modifications remain relevant for obtaining this compound and its analogues, particularly for exploring structural variations and producing compounds that may not be readily accessible enzymatically.

Total Synthesis Pathways

Information specifically detailing the total synthesis pathways of this compound (vitexin-O-glucoside) is less prevalent in the provided search results compared to the enzymatic approaches or the synthesis of vitexin (apigenin-8-C-glucoside) itself. However, the chemical synthesis of glycosides generally involves coupling a sugar donor with an acceptor molecule, often requiring protecting group strategies and controlled glycosidic bond formation to achieve regioselectivity and stereoselectivity. Chemical synthesis can involve complicated reaction steps and may lack the exquisite selectivity of enzymatic methods. nih.gov

The synthesis of C-glycosyl flavonoids like vitexin from precursors like apigenin has been studied, sometimes involving enzymatic cascades. researchgate.net While this is the synthesis of the C-glycoside vitexin, it highlights the broader context of flavonoid glycoside synthesis.

Semi-Synthetic Modifications from Related Flavonoids

Semi-synthetic approaches involve modifying existing flavonoid structures to obtain this compound or its analogues. This could involve starting from vitexin and chemically introducing a glucose moiety at a different position (O-glycosylation) or modifying the sugar or aglycone parts of existing this compound derivatives.

The search results mention the synthesis of vitexin derivatives such as vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside through enzymatic methods, indicating that modifications of vitexin to add glucose at different positions are possible. researchgate.netresearchgate.net Semi-synthetic chemical methods could potentially achieve similar or different glycosylation patterns. The synthesis of novel vitexin glycosides with improved solubility has been a focus, suggesting semi-synthetic routes could be employed to create such derivatives from vitexin. researchgate.net

Modification of related flavonoids could also serve as a semi-synthetic route. For example, if an analogue of vitexin with a pre-existing glucose moiety at a different position is available, chemical modifications might be used to rearrange or add further sugar units to arrive at this compound or its derivatives. The broad structural diversity of flavonoids and their glycosides provides a basis for such semi-synthetic explorations. science.gov

Chemical Derivatization Strategies for Enhanced Detection and Modulation of Properties

Chemical derivatization of this compound can be performed to enhance its detection in analytical methods or to modulate its chemical and biological properties.

For analytical purposes, derivatization can improve detectability by techniques such as HPLC with UV or fluorescence detection, especially if the native molecule lacks a strong chromophore or fluorophore at the desired wavelength. science.gov While this compound, being a flavonoid glycoside, likely has a UV chromophore, derivatization could still be used to enhance sensitivity or selectivity in complex matrices. For instance, derivatization is commonly used for the analysis of sugars and sugar alcohols by GC, as they are not volatile in their native form. uantwerpen.be Although this compound is a glycoside and not a simple sugar, similar principles of derivatization for enhanced detection by GC or other methods might apply to the sugar moiety or the aglycone.

Chemical derivatization can also be employed to modify the physicochemical properties of this compound, such as solubility, stability, and lipophilicity. Introducing different functional groups through reactions like acetylation, methylation, or sulfation can alter these characteristics, potentially impacting its absorption, metabolism, and distribution. researchgate.net

Furthermore, derivatization can be used to create prodrugs with improved delivery or to modulate the biological activity of this compound. By chemically modifying the molecule, its interaction with biological targets can be altered, potentially leading to enhanced efficacy or altered pharmacological profiles. researchgate.net The synthesis of vitexin derivatives with increased aqueous solubility through enzymatic methods highlights the importance of modifying properties for potential pharmaceutical usage. researchgate.net Chemical derivatization offers an alternative or complementary approach to achieve similar goals.

Studies on the analysis of chemical constituents in plant extracts often involve techniques like UHPLC-MS/MS, which can identify various compounds, including flavonoid glycosides like this compound and their derivatives. nih.govresearchgate.net While these studies focus on analysis, the understanding of the chemical structures and potential modifications is relevant to derivatization strategies.

Introduction of Chromophores and Fluorophores

The introduction of chromophores and fluorophores into molecules is a common derivatization strategy, particularly in analytical chemistry and bioimaging mdpi.comnih.gov. Chromophores are structural features that absorb light, while fluorophores emit light after excitation nih.govnih.gov. Flavonoids naturally contain aromatic chromophores, absorbing UV light, and some, like anthocyanins, exhibit fluorescence nih.govnih.gov. The C-ring structure and the presence of carbonyl groups contribute to their absorption properties nih.gov.

While direct methods for introducing external chromophores or fluorophores specifically onto this compound are not explicitly detailed in the search results, general strategies for labeling molecules with these functional groups exist. These often involve reactions with specific functional groups present on the target molecule mdpi.com. For flavonoid glycosides like this compound, potential sites for such modifications could include the hydroxyl groups on the sugar moiety or the aglycone, or potentially the carbonyl group on the C-ring, depending on the desired linkage and the reactivity of the labeling agent. Studies on other flavonoids demonstrate that their intrinsic fluorescence properties can be influenced by their structure and environment acs.orgresearchgate.net. For example, some flavonoids exhibit excited state intramolecular proton transfer (ESIPT), resulting in fluorescence at different wavelengths acs.org.

Strategies for Modifying Hydroxyl and Carboxyl Groups

Flavonoids, including glycosides like this compound, possess multiple hydroxyl groups on both the aglycone and the sugar moiety mdpi.comscispace.com. Modification of these hydroxyl groups is a common strategy to alter properties such as solubility and lipophilicity mdpi.comresearchgate.netscispace.comrsc.org.

Modification of Hydroxyl Groups:

Acetylation: Acetylation of hydroxyl groups can increase the lipophilicity of flavonoids, potentially improving their bioavailability mdpi.comresearchgate.netscispace.comrsc.org. This involves converting hydroxyl groups into acetamide (B32628) or acetate (B1210297) moieties mdpi.comrsc.org. Studies on quercetin (B1663063), apigenin, and luteolin (B72000) have shown that acetylation of hydroxyl groups can lead to higher bioavailability compared to the unmodified compounds mdpi.com. Chemical acetylation is often non-selective, modifying multiple hydroxyl groups scispace.com.

Methylation: Methylation of hydroxyl groups is another strategy to enhance metabolic stability and membrane permeability frontiersin.orgresearchgate.net. Methylated flavonoids can exhibit increased lipophilicity researchgate.net.

Acylation/Esterification: Derivatization of hydroxyl groups with hydrophobic molecules, such as fatty acids, through acylation or esterification can significantly increase lipophilicity and improve solubility in lipidic media mdpi.comscispace.comacs.org. This is a useful approach for applications in food, cosmetic, and pharmaceutical preparations where solubility in lipophilic environments is desired scispace.com. Both chemical and enzymatic methods can be used for esterification, with enzymatic methods potentially offering higher selectivity scispace.comacs.org. For instance, enzymatic acylation of phloretin, another flavonoid, has been achieved using lipases with regioselectivity for specific hydroxyl groups on the sugar moiety acs.org.

Glycosylation: While this compound is already a glycoside, further glycosylation (introduction of additional sugar units) of flavonoids is a significant modification strategy that can enhance water solubility and potentially alter bioactivity and bioavailability mdpi.comnih.govjmb.or.krmdpi.compreprints.org. Enzymatic glycosylation using glycosyltransferases (GTs) or some glycoside hydrolases (GHs) is a key method for synthesizing flavonoid glycosides with high regioselectivity and stereoselectivity jmb.or.krmdpi.compreprints.org. This process involves transferring a sugar moiety from a donor molecule to an acceptor molecule, such as a flavonoid aglycone or glycoside mdpi.com.

Modification of Carboxyl Groups: While this compound itself does not possess a carboxyl group on its core structure (being a flavone (B191248) C-glycoside), strategies for modifying carboxyl groups in other compounds, including some modified flavonoids or molecules intended for conjugation with flavonoids, are relevant in the broader context of derivatization. Modification of carboxyl groups often involves the formation of activated esters, followed by reaction with a nucleophile like an amine to form amide bonds mdpi.comnih.gov. Carbodiimide (B86325) derivatives, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), are commonly used for activating carboxyl groups mdpi.com. Triazine derivatives can also be employed for carboxyl group activation mdpi.com. These methods are applicable for coupling molecules containing carboxyl groups with other entities, such as labels or proteins mdpi.com.

The specific strategies applied to this compound would depend on the desired outcome. Modifying hydroxyl groups is the primary approach for altering its solubility and lipophilicity. The introduction of chromophores or fluorophores would require reactions with available functional groups, likely hydroxyls, using appropriate labeling reagents and reaction conditions.

Molecular and Cellular Mechanisms of Glucosylvitexin Activity in Preclinical Models

Modulation of Cellular Signaling Pathways in vitro

Cellular signaling pathways are complex networks that govern various cellular processes, including growth, differentiation, metabolism, and responses to stress and inflammation. longdom.orgdergipark.org.tr In vitro studies provide a controlled environment to investigate how glucosylvitexin (B1588616) interacts with these pathways.

Impact on Oxidative Stress Response Mechanisms

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to neutralize them with antioxidants. scielo.brmdpi.comwikipedia.org Flavonoids, including vitexin (B1683572) and its glycosides, are known for their antioxidant properties. researchgate.netresearchgate.netscielo.brbocsci.comnih.gov These compounds can enhance a cell's defense against oxidative stress inducers, promoting cell survival and minimizing tissue damage. researchgate.net The protective effects may be related to influencing the levels of markers like malondialdehyde (MDA) and intracellular ROS. researchgate.net

Data on the direct impact of "this compound" on specific oxidative stress response mechanisms like the Nrf2 pathway was not explicitly detailed for this specific compound in the search results, although flavonoids in general are known to target Nrf2, a key regulator of antioxidant cellular responses. unil.ch

Influence on Inflammatory Cascades

Inflammatory cascades involve a series of molecular events that lead to the production of pro-inflammatory mediators. mdpi.com Flavonoids have demonstrated anti-inflammatory activities by interfering with these cascades. researchgate.netnih.govmdpi.com Vitexin, a related compound, has been shown to reduce the expression of inflammatory mediators such as IL-4, IL-5, and IL-13, and influence signaling pathways like the mitogen-activated protein kinase (MAPK) pathway in cell lines. researchgate.net It has also been reported to inhibit cytokines like IL-8, IL-17, IL-33, nitric oxide (NO), and monocyte chemoattractant protein-1 (MCP-1), while increasing IL-10. researchgate.net These effects suggest that glycosylated forms of vitexin like this compound may also play a role in modulating inflammatory responses.

Interactions with Enzyme Systems (e.g., α-glucosidase)

This compound and related flavonoids can interact with various enzyme systems. One notable interaction involves enzymes like α-glucosidase. nih.govnih.govmdpi.comresearchgate.netnih.gov Alpha-glucosidase inhibitors are of interest for their potential to manage blood sugar levels by slowing down the digestion of carbohydrates. mdpi.comscielo.br Vitexin itself has been identified as an α-glucosidase inhibitor. nih.govmdpi.com Studies, including in silico molecular docking, have explored the binding interactions of flavonoids like vitexin with the active site of α-glucosidase, highlighting the role of hydrogen bonds and hydrophobic interactions. mdpi.comscielo.brmdpi.com While specific detailed data on the interaction kinetics or binding constants of "this compound" with α-glucosidase were not prominently found, the close structural relationship to vitexin suggests a potential for similar interactions.

Molecular Target Identification and Ligand-Binding Studies

Identifying the specific molecular targets that this compound binds to is crucial for understanding its mechanisms of action. Chemical proteomics is an emerging approach for identifying small-molecule targets within complex biological systems. mdpi.com Ligand-binding studies aim to characterize the interaction between a compound and its target molecule, including binding affinity and kinetics.

While general methods for molecular target identification and ligand-binding studies were described in the search results mdpi.com, specific detailed findings on the identified molecular targets and ligand-binding characteristics of "this compound" were not extensively available. Some sources mention that this compound inhibits thyroid peroxidase (TPO) activity selleckchem.com, suggesting TPO could be a molecular target.

This compound Effects in Specific Preclinical Cell Lines and Animal Models (non-human, non-clinical)

Preclinical research utilizes various cell lines and animal models to evaluate the effects of compounds in a biological context. Cell lines offer a controlled system for studying cellular responses, while animal models can provide insights into systemic effects. haematologica.orgsci-hub.senih.gov

Studies on vitexin, the aglycone of this compound, have been conducted in various cell lines, including human glioblastoma U251 cells. In these cells, vitexin was found to inhibit proliferation and invasion and promote apoptosis, partly by suppressing the JAK/STAT3 signaling pathway. nih.gov Molecular docking studies predicted binding interactions between vitexin and STAT3, JAK1, and JAK2. nih.gov

Information specifically detailing the effects of "this compound" in a wide range of preclinical cell lines or animal models was not broadly available in the provided search results. However, some sources mention this compound in the context of studies involving cell culture and in vivo models, often alongside other compounds researchgate.netbiorxiv.orgsfu.ca.

Gene Expression and Proteomic Modulations by this compound

Investigating changes in gene expression and protein profiles can reveal the downstream effects of this compound on cellular function. Techniques like mRNA sequencing and proteomic analysis allow for a comprehensive view of these modulations.

In studies with vitexin, mRNA sequencing in U251 glioblastoma cells identified differentially expressed genes, with some upregulated genes enriched in the intrinsic apoptotic signaling pathway and downregulated genes enriched in pathways like FoxO and JAK/STAT signaling. nih.gov Western blotting confirmed reduced protein expression of p-JAK1, p-JAK3, and p-STAT3. nih.gov

While these findings pertain to vitexin, they suggest that this compound, being a glycosylated form, might exert similar effects on gene expression and proteomic profiles, potentially influencing pathways related to apoptosis and cell signaling. Direct data on gene expression and proteomic modulations specifically induced by "this compound" were not extensively found in the provided search results, although one source noted temporal variation in this compound levels in oil palm under cold stress, consistent with antioxidant and protective functions, and highlighted the modulation of metabolite levels and the importance of metabolic pathways researchgate.net.

Structure Activity Relationship Studies of Glucosylvitexin and Its Analogues

Elucidation of Structural Features Governing Biological Activities

The biological activities of glucosylvitexin (B1588616) and its analogues are intricately linked to their specific structural characteristics. These features include the pattern of glycosylation and the nature and position of substitutions on the flavonoid's A, C, and B rings. Studies in this area seek to correlate these structural nuances with observed biological effects, such as antioxidant, anti-inflammatory, or enzyme inhibitory activities.

Influence of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of sugar units to the flavonoid structure, significantly impacts the physicochemical properties and biological activities of flavonoids. For vitexin (B1683572), a C-glycosylated flavone (B191248), glycosylation has been explored as a strategy to address its poor aqueous solubility and low oral bioavailability nih.gov. Enzymatic glycosylation of vitexin has successfully produced derivatives such as vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside, which exhibit greater aqueous solubility compared to vitexin nih.govwikipedia.org. This improved solubility can potentially enhance their absorption and pharmacological potential nih.gov.

However, the influence of glycosylation on bioactivity is not always straightforward and can be highly dependent on the specific activity and the site of glycosylation. In studies on the antiviral entry activity of other flavonoids, glycosyl groups at certain positions, such as C-3 and C-7, were found to have a considerably negative influence on activity compared to their aglycones wikipedia.org. Similarly, glucosyl substitution in oroxin A and oroxin B resulted in reduced antiviral activity compared to the aglycone baicalein (B1667712) wikipedia.org. The addition of a rhamnose group to a C-glycosidic moiety has also been shown to alter the effects of 8-C-glycosides fishersci.fi. These findings highlight that the position and type of sugar moiety play a critical role in modulating the biological effects of glycosylated flavonoids.

Contribution of A-ring, C-ring, and B-ring Substitutions

The biological activities of flavonoids, including this compound and its analogues, are also heavily influenced by the substitution patterns on their A, C, and B rings. The number and position of hydroxyl groups are particularly important determinants of activity, especially for antioxidant properties nih.gov. A dihydroxylated B-ring, forming a catechol structure, along with the presence of unsaturation and a 4-oxo function in the C-ring, are structural features often associated with increased antioxidant capacity nih.gov.

Research on the anti-neurodegenerative, antioxidant, and anti-inflammatory activities of a series of flavonoids identified specific substitution patterns as crucial for these effects. A hydroxy substituent group at positions C3' and C5' of the B-ring and a methoxy (B1213986) substituent group at the C7 position of the A-ring were found to play a vital role in these activities nih.gov. Studies on nematicidal activity have also demonstrated that the structural motif of flavones and flavonols, influenced by their substitutions, impacts their efficacy bohrium.com. These studies collectively emphasize that the precise arrangement and nature of substituents on the flavonoid rings are critical for defining their biological profiles.

Computational Modeling and Molecular Docking for Structure-Activity Prediction

Computational modeling techniques, particularly molecular docking, are valuable tools in SAR studies for predicting how molecules like this compound and its analogues interact with biological targets at a molecular level cenmed.comguidetopharmacology.orgimpactfactor.org. Molecular docking simulates the binding orientation and affinity between a ligand (e.g., a flavonoid) and a receptor (e.g., an enzyme or protein), providing insights into the potential biological activity cenmed.com.

These methods can help estimate the binding strength of flavonoid compounds to proteins involved in various biological processes nih.gov. For instance, molecular docking and molecular dynamics simulations have been employed to study the interaction of vitexin with the TLR4/MD-2 complex, suggesting its potential as an antagonist by binding to specific sites essential for the activation of microglia in neuroinflammation hznu.edu.cn. Computational approaches are increasingly integrated with experimental data to enhance the accuracy of predictions and validate proposed binding mechanisms cenmed.com. This allows researchers to explore the potential impact of structural modifications on binding affinity and, consequently, on biological activity, accelerating the process of identifying promising analogues mdpi.com.

Comparative Analysis with Related Flavonoids and Their Derivatives

Comparing the biological activities of this compound with related flavonoids and their derivatives provides crucial insights into the structural determinants of their effects. For example, the solubility of vitexin has been directly compared to its glucosylated derivatives, vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside, showing improved aqueous solubility in the glycosylated forms nih.govwikipedia.org.

Studies comparing vitexin with its aglycone, apigenin (B1666066), have indicated that the C-8 glucoside in vitexin contributes to better free radical scavenging and antioxidant activity compared to apigenin wikipedia.org. Comparisons with other derivatives, such as isovitexin (B1672635) (an isomer of vitexin with glucose at the C-6 position), rhamno-pyranosyl-vitexin, methyl-vitexin, vitexin-2-O-rhamnoside, and vitexin-2''-O-rhamnoside (an 8-C-glucoside-2''-rhamnoside of apigenin), reveal how different glycosylation patterns and substitutions affect various activities wikipedia.orgwikipedia.org. For instance, the alpha-glucosidase inhibitory effects of vitexin and isovitexin have been compared, along with other flavonoid glycosides like isorhamnetin (B1672294) 3-O-β-d-rutinoside fishersci.ca.

Ecological and Physiological Roles of Glucosylvitexin in Biological Systems

Role in Plant Defense Mechanisms Against Biotic Stressors (e.g., pests, pathogens)